molecular formula C11H24 B14543715 2,2,5,6-Tetramethylheptane CAS No. 61868-48-2

2,2,5,6-Tetramethylheptane

Cat. No.: B14543715
CAS No.: 61868-48-2
M. Wt: 156.31 g/mol
InChI Key: ZYJXKOJVCNGFSL-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of other carbon atoms attached. This compound is part of the larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. The structure of this compound includes four methyl groups attached to the main heptane chain, making it a highly branched molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,6-Tetramethylheptane typically involves the alkylation of heptane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic cracking and isomerization processes. These methods involve the use of zeolite catalysts to rearrange the carbon atoms in heptane to form the desired branched structure. The process is carried out at high temperatures (300°C to 500°C) and pressures (10 to 30 atmospheres) to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2,2,5,6-Tetramethylheptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into alcohols, ketones, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under specific conditions using catalysts like platinum (Pt) or palladium (Pd).

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and oxygen (O2) under high temperatures.

    Reduction: Hydrogen gas (H2) with platinum (Pt) or palladium (Pd) catalysts.

    Substitution: Chlorine (Cl2) or bromine (Br2) with ultraviolet (UV) light or heat.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Alkanes with fewer double bonds.

    Substitution: Alkyl halides.

Scientific Research Applications

2,2,5,6-Tetramethylheptane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and retention time.

    Biology: It serves as a model compound for studying the metabolism of branched alkanes in microorganisms.

    Medicine: Research is ongoing to explore its potential as a precursor for synthesizing pharmaceuticals.

    Industry: It is used as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,5,6-Tetramethylheptane in chemical reactions involves the interaction of its branched structure with various reagents. The presence of multiple methyl groups can influence the reactivity and selectivity of the compound in different reactions. For example, in oxidation reactions, the methyl groups can stabilize the intermediate carbocations, leading to the formation of specific products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylheptane: Another branched alkane with a similar structure but different branching positions.

    2,2,5,5-Tetramethylheptane: A compound with the same molecular formula but different branching positions.

Uniqueness

2,2,5,6-Tetramethylheptane is unique due to its specific branching pattern, which can influence its physical and chemical properties. The position of the methyl groups can affect the boiling point, melting point, and reactivity of the compound compared to its isomers.

Properties

CAS No.

61868-48-2

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,5,6-tetramethylheptane

InChI

InChI=1S/C11H24/c1-9(2)10(3)7-8-11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

ZYJXKOJVCNGFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(C)(C)C

Origin of Product

United States

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